2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-3-25-19-10-8-17(9-11-19)14-20(24)23-13-12-22-21(23)26-15-18-7-5-4-6-16(18)2/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMOFXBYLVCFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable electrophile.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a core 4,5-dihydroimidazole ring with several analogs but differs in substituents (Table 1). Key comparisons include:
Key Observations :
- The (2-methylbenzyl)sulfanyl group introduces steric bulk, which may reduce off-target interactions but also limit solubility .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 g/mol due to the ethoxy and benzyl groups, reducing aqueous solubility compared to simpler analogs like the 4-chlorophenyl derivative (molecular weight ~320 g/mol) .
- Solubility : Sulfanyl groups generally improve lipid solubility, but the bulky 2-methylbenzyl group may counteract this by increasing crystal lattice energy .
Structural Characterization Tools
Crystallographic analysis using SHELXL () and WinGX () is critical for confirming the target compound’s conformation. For example:
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : 4,5-dihydro-1H-imidazole
- Substituents : Ethoxyphenyl and methylsulfanyl groups
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas. Key findings include:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, particularly in inhibiting bacterial growth.
- Antileishmanial Activity : Similar compounds have demonstrated significant activity against Leishmania species, which suggests potential efficacy for this compound as well.
- Dopamine Receptor Modulation : Investigations into related compounds indicate possible interactions with dopamine receptors, particularly the D3 receptor.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity. For instance, the presence of the ethoxy group and the sulfanyl moiety significantly impacts the binding affinity and selectivity towards specific biological targets.
| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
This table summarizes the activity of various analogs in relation to dopamine receptors. The data indicate that modifications can lead to increased potency at desired receptors while minimizing undesired effects.
Study on Antileishmanial Activity
A study focused on a series of sulfanyl compounds similar to our target compound evaluated their effectiveness against Leishmania (V.) braziliensis and L. (L.) mexicana. The results indicated that certain derivatives exhibited LC50 values significantly lower than traditional treatments like metronidazole.
| Compound ID | LC50 (µM) against L. (V.) braziliensis | LC50 (µM) against L. (L.) mexicana |
|---|---|---|
| 9a | 13 | 11 |
| 9b | 4 | 1 |
These findings suggest that structural modifications can enhance antileishmanial potency.
Study on Dopamine Receptor Interaction
Research investigating dopamine receptor interactions highlighted that specific substitutions on the imidazole ring could enhance agonistic activity at the D3 receptor while reducing antagonistic effects at the D2 receptor. This dual action is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia.
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular structure of this compound, particularly its imidazole core and substituent orientations?
- Methodology : Use NMR spectroscopy (1H, 13C, and 2D-COSY) to map proton environments and confirm substituent positions. X-ray crystallography is critical for resolving stereochemistry and verifying spatial arrangements of the imidazole ring, ethoxyphenyl, and methylphenylmethylsulfanyl groups . For ambiguous data, mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns.
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are optimal?
- Methodology : The imidazole core is typically synthesized via condensation reactions (e.g., using ammonium acetate and aldehydes/ketones). The sulfanyl group is introduced via alkylation of a thiol precursor with a brominated intermediate. Key steps include:
- Step 1 : Formation of the 4,5-dihydroimidazole ring under reflux with acetic acid as a catalyst .
- Step 2 : Thioether linkage formation using a mercapto intermediate and a halogenated arylalkyl compound in DMF at 60–80°C .
- Optimization : Monitor reaction progress via TLC and adjust pH (6–7) to minimize side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodology :
- Orthogonal validation : Cross-validate NMR with DEPT-135 and HSQC experiments to distinguish overlapping signals. For IR, compare experimental spectra with computational simulations (e.g., DFT-based vibrational frequency analysis) .
- Crystallographic refinement : If X-ray data conflicts with spectroscopic results, re-examine crystal packing effects or solvent interactions that may distort bond angles .
Q. What strategies are effective for optimizing the compound’s synthetic yield and purity for biological assays?
- Methodology :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials .
- Yield enhancement : Optimize stoichiometry of the thiol-alkylation step (1:1.2 molar ratio of thiol to brominated intermediate) and employ microwave-assisted synthesis to reduce reaction time .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, given its structural complexity?
- Methodology :
- Target identification : Perform molecular docking against imidazole-binding proteins (e.g., cytochrome P450 or kinase enzymes) using software like AutoDock Vina. Validate with surface plasmon resonance (SPR) to measure binding affinity .
- Functional assays : Use fluorescence-based enzymatic assays to monitor inhibition kinetics. For example, test inhibition of CYP3A4 (a common imidazole target) with a fluorogenic substrate like 7-benzyloxy-4-trifluoromethylcoumarin .
Q. What analytical approaches are recommended for detecting degradation products or metabolic byproducts?
- Methodology :
- Stability studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via UHPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid). Compare fragmentation patterns with known imidazole degradation pathways .
- Metabolite profiling : Use hepatic microsome assays (human or rodent) with NADPH cofactor, followed by LC-MS/MS to identify phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions (e.g., logP, pKa) and experimental measurements?
- Methodology :
- Re-evaluate computational models : Use multiple software tools (e.g., MarvinSuite, ACD/Labs) to cross-check predicted physicochemical properties. For logP, validate experimentally via shake-flask method (octanol/water partitioning) .
- Adjust for tautomerism : Imidazole derivatives often exhibit tautomeric equilibria, which can skew pKa measurements. Use pH-metric titration under controlled ionic strength to resolve ambiguities .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s bioactivity, given its structural features?
- Recommendations :
- Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control like ciprofloxacin .
- Cytotoxicity : Use MTT assay in HEK-293 or HepG2 cells to assess IC50 values. Pre-treat cells with the compound for 48 hours and normalize results to DMSO controls .
Structural Analogues and SAR Studies
Q. How can researchers design SAR studies to improve the compound’s efficacy or selectivity?
- Methodology :
- Core modifications : Synthesize analogues with varied substituents on the imidazole ring (e.g., replacing ethoxyphenyl with methoxy or halogenated phenyl groups) .
- Linker optimization : Replace the methylphenylmethylsulfanyl group with alternative thioethers (e.g., benzylsulfanyl or fluorophenylsulfanyl) to modulate lipophilicity .
- Data analysis : Plot bioactivity (e.g., IC50) against computed descriptors (logP, polar surface area) to identify critical physicochemical drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
